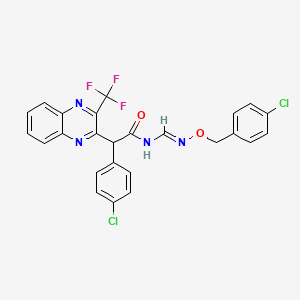

N-((((4-Chlorobenzyl)oxy)imino)methyl)-2-(4-chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((((4-Chlorobenzyl)oxy)imino)methyl)-2-(4-chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide is a useful research compound. Its molecular formula is C25H17Cl2F3N4O2 and its molecular weight is 533.33. The purity is usually 95%.

BenchChem offers high-quality N-((((4-Chlorobenzyl)oxy)imino)methyl)-2-(4-chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((((4-Chlorobenzyl)oxy)imino)methyl)-2-(4-chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral and Antiapoptotic Effects

Research on a novel anilidoquinoline derivative, closely related structurally to the query compound, has shown significant antiviral and antiapoptotic effects in vitro. This compound demonstrated a significant decrease in viral load and an increase in survival in Japanese encephalitis virus-infected mice, suggesting potential therapeutic efficacy in treating viral infections (Ghosh et al., 2008).

Antimalarial Activity

Compounds with structural similarities to the query have been tested for their in vitro antimalarial activity. For example, specific derivatives have shown high activity against both chloroquine-sensitive and -resistant Plasmodium falciparum strains, indicating potential as new antimalarial agents (Görlitzer et al., 2006).

Corrosion Inhibition

Quinoxalines, due to their electron-rich structures, have been studied for their ability to act as corrosion inhibitors for metals in acidic media. Quantum chemical calculations based on DFT methods have been performed on quinoxaline compounds to determine their relationship between molecular structure and inhibition efficiency, suggesting their application in materials science to protect metals from corrosion (Zarrouk et al., 2014).

Antibacterial and Antifungal Agents

Derivatives of quinoxaline have been synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds have shown promising activity against bacterial strains such as E. coli, S. aureus, and fungal strains including C. albicans, indicating their potential use in developing new antimicrobial agents (Kumar et al., 2012).

Neuroprotective Properties

Analogues of quinoxaline have been identified with neuroprotective properties, effective against cerebral ischemia. These compounds act as potent inhibitors of the non-NMDA glutamate receptor, providing protection against global ischemia and suggesting their potential in treating neurodegenerative diseases (Sheardown et al., 1990).

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methoxyiminomethyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Cl2F3N4O2/c26-17-9-5-15(6-10-17)13-36-32-14-31-24(35)21(16-7-11-18(27)12-8-16)22-23(25(28,29)30)34-20-4-2-1-3-19(20)33-22/h1-12,14,21H,13H2,(H,31,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPGPJAPUSCWEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C3=CC=C(C=C3)Cl)C(=O)NC=NOCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C3=CC=C(C=C3)Cl)C(=O)N/C=N/OCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Cl2F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((((4-Chlorobenzyl)oxy)imino)methyl)-2-(4-chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2836476.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2836479.png)

![3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2836486.png)

![N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2836490.png)

![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2836492.png)

![N'-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2836495.png)